

# "early research on morpholine-containing compounds"

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

N,N-Dimethyl-1-(morpholin-2yl)methanamine dihydrochloride

Cat. No.:

B051703

Get Quote

An In-depth Technical Guide to Early Research on Morpholine-Containing Compounds

#### Introduction

Morpholine, a saturated six-membered heterocycle featuring both an amine and an ether functional group, has long been recognized as a "privileged structure" in medicinal chemistry. Its unique physicochemical properties, including a pKa that enhances aqueous solubility and a flexible chair-like conformation, make it a valuable scaffold for developing therapeutic agents. The morpholine moiety can improve the pharmacokinetic profile of a drug, enhance its potency through specific molecular interactions, and facilitate passage across the blood-brain barrier.

The history of morpholine in pharmacology dates back to the mid-20th century. In 1955, Preludin (Phenmetrazine), a morpholine derivative, was first marketed as a treatment for obesity. This was soon followed by the development of potent analgesics containing the morpholine scaffold. This guide delves into the early research on morpholine-containing compounds, focusing on their initial synthesis, characterization, and the foundational biological evaluations that paved the way for their widespread use in modern drug discovery.

# **Early Synthetic Methodologies**

The straightforward and versatile synthesis of the morpholine ring was a key factor in its early adoption by medicinal chemists. Early industrial and laboratory-scale syntheses primarily relied on the cyclization of readily available starting materials.



## **Dehydrative Cyclization of Diethanolamine**

One of the most common early methods for synthesizing the parent morpholine ring is the acidcatalyzed dehydration of diethanolamine. This process involves heating diethanolamine in the presence of a strong acid, such as sulfuric acid, to induce intramolecular cyclization.

## **Reaction of Dialkylene Glycols with Ammonia**

An important industrial method involves the reaction of diethylene glycol with ammonia at high temperatures (150-400°C) and pressures (30-400 atmospheres) in the presence of a hydrogenation catalyst and hydrogen. This process allows for the large-scale production of morpholine.

## **Cyclization of Vicinal Amino Alcohols**

A versatile approach to substituted morpholines involves the cyclization of 1,2-amino alcohols. This strategy allows for the introduction of substituents on the carbon atoms of the morpholine ring, providing a basis for developing diverse derivatives for structure-activity relationship (SAR) studies.

Below is a generalized workflow for the synthesis of N-substituted morpholines from vicinal amino alcohols.



# Starting Materials Vicinal Amino Alcohol (e.g., Ethanolamine) Reaction Steps Coupling Reaction (N-Alkylation) Intermediate Formation (Base or Acid-catalyzed) Ring Closure Product Substituted Morpholine Derivative

#### General Workflow for Substituted Morpholine Synthesis

Click to download full resolution via product page

Caption: Generalized synthetic pathway for substituted morpholines.

# **Experimental Protocols**

Detailed experimental procedures are critical for reproducibility. Below are representative protocols adapted from early synthetic reports.

## **Protocol 1: Synthesis of Phenmetrazine (Preludin)**

### Foundational & Exploratory





Phenmetrazine (3-methyl-2-phenylmorpholine) was a key early therapeutic agent. Its synthesis can be achieved from 2-bromopropiophenone and ethanolamine.

#### Step 1: Synthesis of Intermediate 3-methyl-2-phenylmorpholin-2-ol

- A solution of 2-bromopropiophenone in a suitable solvent (e.g., benzene) is prepared in a reaction flask.
- An equimolar amount of ethanolamine is added to the solution.
- The mixture is stirred at room temperature or with gentle heating until the reaction is complete, which can be monitored by thin-layer chromatography.
- The reaction mixture is washed with water to remove any water-soluble byproducts.
- The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude intermediate alcohol.

#### Step 2: Reductive Cyclization to Phenmetrazine

- The intermediate alcohol from Step 1 is dissolved in a suitable solvent, such as ethanol.
- A reducing agent, like sodium borohydride, is added portion-wise to the solution while stirring.
- Alternatively, the cyclization can be achieved by heating with formic acid.
- The reaction is stirred until the reduction and cyclization are complete.
- The solvent is evaporated, and the residue is taken up in a non-polar organic solvent and washed with water.
- The organic layer is dried and concentrated to yield the phenmetrazine free base.
- The final product can be purified by distillation under reduced pressure or by conversion to a salt (e.g., hydrochloride or fumarate) and recrystallization.



# Protocol 2: General Biological Assay for Anorectic Activity (Animal Model)

Early evaluation of appetite suppressants often involved measuring food intake in animal models, such as rats.

- Animal Acclimation: Male Wistar rats are individually housed and acclimated to the laboratory conditions for at least one week. They are maintained on a standard diet and water ad libitum.
- Baseline Measurement: Food intake for each animal is measured daily for several days to establish a stable baseline.
- Drug Administration: The test compound (e.g., Phenmetrazine hydrochloride) is dissolved in a vehicle (e.g., saline) and administered via an appropriate route (e.g., intraperitoneal injection or oral gavage). A control group receives only the vehicle.
- Food Intake Measurement: Following administration, pre-weighed amounts of food are provided to the animals. Food intake is measured at specific time intervals (e.g., 2, 4, 6, and 24 hours) by weighing the remaining food.
- Data Analysis: The food intake of the drug-treated group is compared to the control group. A
  statistically significant reduction in food consumption indicates anorectic activity. The results
  are typically expressed as the mean food intake (in grams) ± standard error.

# Early Biological Discoveries and Pharmacological Roles

The therapeutic potential of morpholine derivatives was quickly realized. Their ability to interact with central nervous system (CNS) targets was a primary focus of early research.

# Mechanism of Action: CNS Stimulation and Appetite Suppression

Early morpholine-based drugs like Phenmetrazine and its prodrug Phendimetrazine were found to be potent CNS stimulants. Their primary mechanism of action involves increasing the levels



of key neurotransmitters in the brain.

- Norepinephrine and Dopamine Release: Phenmetrazine acts as a norepinephrine-dopamine releasing agent (NDRA). It is thought to block the reuptake of these neurotransmitters into the presynaptic neuron, leading to their increased concentration in the synaptic cleft.
- Appetite Suppression: The increased levels of norepinephrine, particularly in the hypothalamus, are responsible for the drug's appetite-suppressing effects. The elevation of dopamine contributes to the stimulant effects and can influence mood and reward pathways.

The diagram below illustrates the simplified signaling pathway affected by early morpholine-based anorectic agents.

#### **Drug Action** Phenmetrazine (Morpholine Derivative) Blocks Reuptake Dopamine (DAT) & Pres ın Binds Postsynaptic Norepinephrine (NET) Synaptic Cleft DA/NE Receptors Transporters Reuptake Release Activates Signal Physiological Effect Neurotransmitter Reduced Appetite & Vesicles (DA/NE) **CNS Stimulation**

#### Mechanism of Morpholine-Based Anorectics

Click to download full resolution via product page

Caption: Neurotransmitter modulation by early morpholine anorectics.



# **Quantitative Data Summary**

Quantitative data from early research can be sparse compared to modern standards. However, key parameters for the first generation of morpholine-based drugs were established through clinical and pharmacological studies.

**Table 1: Properties of Early Morpholine-Based CNS** 

**Drugs** 

| Compound<br>Name    | Brand<br>Name       | Year<br>Patented | Therapeutic<br>Use       | Typical<br>Adult Dose   | Key<br>Physicoche<br>mical Data                                           |
|---------------------|---------------------|------------------|--------------------------|-------------------------|---------------------------------------------------------------------------|
| Phenmetrazin<br>e   | Preludin            | 1952             | Appetite<br>Suppressant  | 25 mg, 2-3<br>times/day | Boiling Point:<br>138-140 °C<br>@ 12<br>mmHgpKa:<br>7.6 (for HCl<br>salt) |
| Phendimetraz<br>ine | Prelu-2,<br>Bontril | ~1960s           | Appetite<br>Suppressant  | 35 mg, 2-3<br>times/day | Metabolism: ~30% converted to Phenmetrazin e (active metabolite)          |
| Doxapram            | Dopram              | ~1960s           | Respiratory<br>Stimulant | 0.5-1.5 mg/kg<br>(IV)   | -                                                                         |

# Table 2: Early Clinical and Pharmacological Data for Phenmetrazine



| Parameter                                     | Value / Observation                                       | Source Context                                   |  |
|-----------------------------------------------|-----------------------------------------------------------|--------------------------------------------------|--|
| Clinical Efficacy                             | Effective for weight control in 80% of 49 obese patients. | 1957 clinical evaluation.                        |  |
| Tolerance                                     | No tolerance developed over periods of up to 18 weeks.    | 1957 clinical evaluation.                        |  |
| Norepinephrine Release<br>(EC <sub>50</sub> ) | 29–50 nM                                                  | In vitro studies on neurotransmitter release.    |  |
| Dopamine Release (EC50)                       | 70–131 nM                                                 | In vitro studies on neurotransmitter release.    |  |
| Serotonin Release (EC50)                      | > 7,700 nM                                                | Shows high selectivity for NE/DA over serotonin. |  |
| Elimination Half-life                         | ~8 hours                                                  | Pharmacokinetic studies.                         |  |

#### Conclusion

The early research into morpholine-containing compounds laid a robust foundation for the field of medicinal chemistry. The discovery of the anorectic and stimulant properties of phenmetrazine in the 1950s demonstrated the therapeutic potential of this versatile scaffold. Early synthetic chemists established straightforward and scalable routes to the morpholine core, enabling the exploration of structure-activity relationships. The favorable physicochemical and pharmacokinetic properties conferred by the morpholine ring—such as improved solubility and CNS penetration—were recognized early on and continue to be exploited in the development of modern pharmaceuticals across a vast range of therapeutic areas, including oncology, neurodegenerative diseases, and infectious diseases. This foundational work highlights the enduring importance of the morpholine moiety as a privileged structure in drug design.

 To cite this document: BenchChem. ["early research on morpholine-containing compounds"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b051703#early-research-on-morpholine-containing-compounds]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com